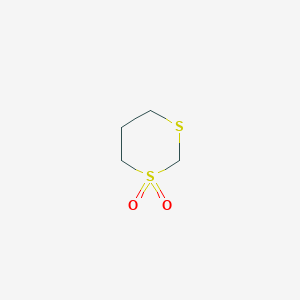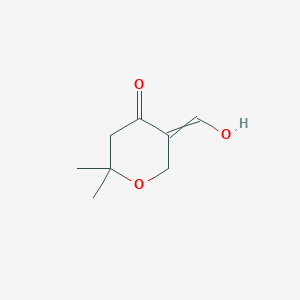
5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one is an organic compound with a unique structure that includes a hydroxymethylidene group attached to a dimethyloxanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one typically involves the reaction of 2,2-dimethyloxan-4-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethylidene)-2,2-dimethyloxan-4-one.
Reduction: Formation of 5-(Hydroxymethyl)-2,2-dimethyloxan-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations that contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxymethylidene-2,2-dimethyloxan-4-one
- 3-Hydroxymethylidene-2,2-dimethyloxan-4-one
- 4-Hydroxymethylidene-2,2-dimethyloxan-4-one
Uniqueness
5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one is unique due to the specific position of the hydroxymethylidene group on the oxanone ring, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56244-46-3 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-(hydroxymethylidene)-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,9H,3,5H2,1-2H3 |
Clé InChI |
RHNFDZQXCLENCF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=CO)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
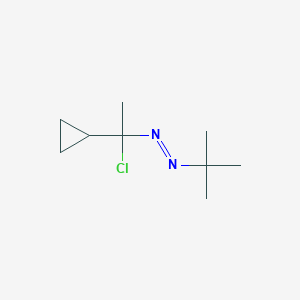
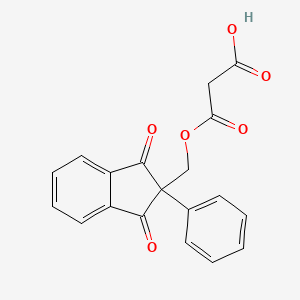
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
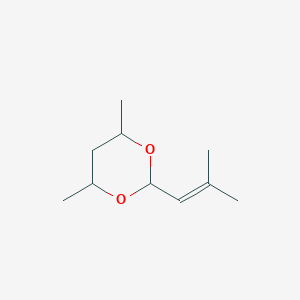
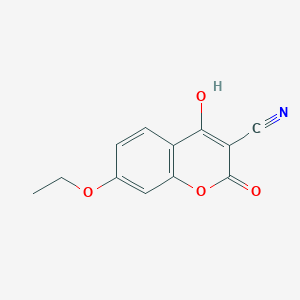
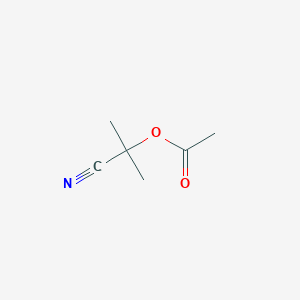
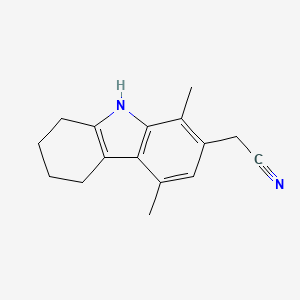
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)

